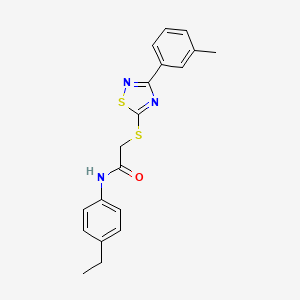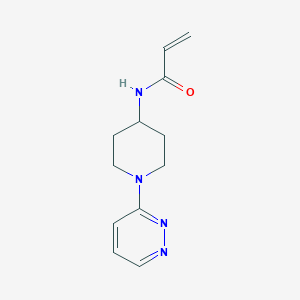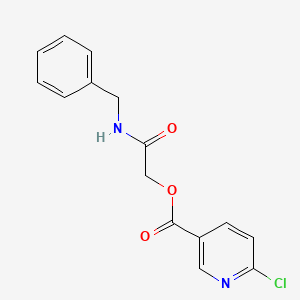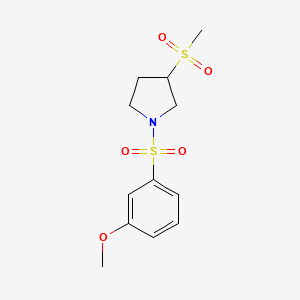
1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" is a pyrrolidine derivative that is of interest due to its potential pharmacological properties. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including anti-HIV properties as seen in aryl pyrrolidinyl sulfones , and anti-inflammatory effects as observed in cyclooxygenase-2 inhibitors . The presence of sulfonyl groups in these compounds is a common feature that contributes to their activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, arylsulfonyl chlorides can react with substituted pyrroles to yield aryl pyrrolidinyl sulfones . Another approach involves the reaction of electron-deficient imines with sulfur-containing allenyl derivatives to produce regioisomeric 3-pyrrolines . Additionally, 1-sulfonyl 1,2,3-triazole can be used in a rhodium-catalyzed transannulation with ketene silyl acetal to synthesize 3-pyrrolin-2-ones . Furthermore, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines .
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidine derivatives can be complex. For example, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been studied, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This structure is stabilized by intermolecular hydrogen bonds forming one-dimensional chains in the solid state.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles is one such reaction, where α-imino rhodium carbene complexes are formed and subsequently react to afford substituted pyrroles . Additionally, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine can undergo rearrangement to yield chiral pyrrolidin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of sulfonyl groups and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the solvated crystal structure of a pyrrolidine derivative has been analyzed to understand its potential as an antineoplastic agent . The introduction of different substituents can also lead to selectivity in inhibiting certain enzymes, as seen in the selective inhibition of cyclooxygenase-2 by 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines .
科学研究应用
Synthesis and Pharmaceutical Implications
The synthesis of complex pharmaceuticals, including proton pump inhibitors like omeprazole, involves intricate chemical processes that might employ similar sulfone and sulfonyl functional groups. For instance, the novel synthesis methods for omeprazole and related pharmaceutical impurities demonstrate the intricate roles that sulfonyl compounds play in developing anti-ulcer medications. These methods have implications for improving yields and simplifying production processes, highlighting the importance of sulfonyl compounds in pharmaceutical manufacturing (Saini et al., 2019).
Environmental Degradation and Remediation
In environmental science, research into the microbial degradation of polyfluoroalkyl substances, which contain sulfonyl groups, sheds light on the biodegradability of persistent organic pollutants. Understanding these processes is crucial for assessing environmental fate, developing cleanup strategies, and mitigating pollution (Liu & Avendaño, 2013).
Chemical Modification for Improved Materials
Chemical engineering applications, such as the modification of nanofiltration membranes, often utilize sulfonyl groups to alter material properties. The chemical modification of polyethersulfone membranes to increase hydrophilicity, for instance, demonstrates how sulfonyl-containing compounds can enhance the performance of filtration systems. This research points to the broader utility of sulfonyl compounds in modifying and improving material characteristics for environmental and industrial applications (Bruggen, 2009).
属性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-10-4-3-5-11(8-10)20(16,17)13-7-6-12(9-13)19(2,14)15/h3-5,8,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYVQPMIKTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

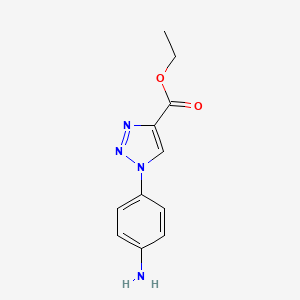
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
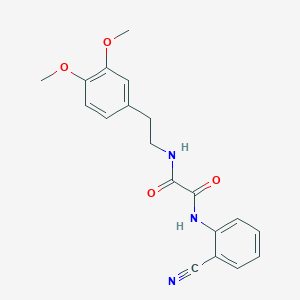
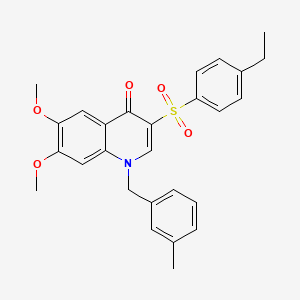
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
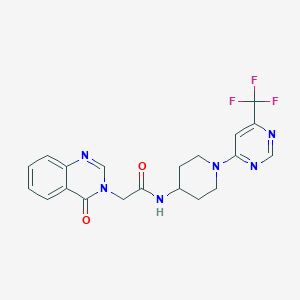
![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)
